molecular formula C24H25N5O4S2 B605413 AMG-7549 CAS No. 1492027-88-9

AMG-7549

Cat. No.: B605413
CAS No.: 1492027-88-9
M. Wt: 511.62
InChI Key: MKQBZBHUCQECFX-NRFANRHFSA-N
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Description

AMG-7549 (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol. It belongs to the class of benzo[b]thiophene derivatives, characterized by a fused bicyclic structure containing sulfur and oxygen heteroatoms. Key properties include:

  • Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.
  • GI Absorption: High, suggesting favorable oral bioavailability.
  • Enzyme Inhibition: Acts as a CYP1A2 inhibitor, a cytochrome P450 enzyme involved in drug metabolism .

Its synthesis involves the use of sulfuryl chloride (SO₂Cl₂) under reflux conditions in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography . This compound’s structural features and pharmacological profile make it relevant in drug discovery, particularly for targeting metabolic enzymes or CNS disorders.

Properties

CAS No.

1492027-88-9

Molecular Formula

C24H25N5O4S2

Molecular Weight

511.62

IUPAC Name

(R)-N-((2-Amino-5-hydroxypyrimidin-4-yl)(7-(4-(2-hydroxypropan-2-yl)pyridin-2-yl)benzo[b]thiophen-2-yl)methyl)cyclopropanesulfonamide

InChI

InChI=1S/C24H25N5O4S2/c1-24(2,31)14-8-9-26-17(11-14)16-5-3-4-13-10-19(34-22(13)16)21(29-35(32,33)15-6-7-15)20-18(30)12-27-23(25)28-20/h3-5,8-12,15,21,29-31H,6-7H2,1-2H3,(H2,25,27,28)/t21-/m0/s1

InChI Key

MKQBZBHUCQECFX-NRFANRHFSA-N

SMILES

O=S(C1CC1)(N[C@H](C2=NC(N)=NC=C2O)C3=CC4=CC=CC(C5=NC=CC(C(C)(O)C)=C5)=C4S3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AMG7549;  AMG 7549;  AMG-7549

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AMG-7549 shares structural and functional similarities with other benzo[b]thiophene derivatives. Below is a detailed comparison based on molecular properties, reactivity, and applications:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) TPSA (Ų) GI Absorption BBB Permeability Key Application/Activity
This compound C₉H₅BrO₂S 257.10 65.54 High Yes CYP1A2 inhibition
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 257.10 65.54 High Yes Enzyme inhibition, drug intermediates
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S 271.13 65.54 Moderate No Antimicrobial research
Benzo[b]thiophene-2-carboxylic acid C₈H₆O₂S 166.19 65.54 Low No Material science applications

Key Findings:

Structural Similarities: All compounds feature a benzo[b]thiophene core. Bromination at position 7 (this compound and its 7-bromo analogue) enhances CYP1A2 inhibition compared to non-brominated derivatives (e.g., benzo[b]thiophene-2-carboxylic acid) .

Functional Differences:

  • Substituent Effects: The addition of a methyl group (as in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid) reduces BBB permeability but improves thermal stability due to increased hydrophobicity.
  • Molecular Weight Impact: Lower molecular weight compounds (e.g., benzo[b]thiophene-2-carboxylic acid) exhibit poor GI absorption, limiting their pharmacokinetic utility .

Synthetic Accessibility: Brominated derivatives require stringent reaction conditions (e.g., SO₂Cl₂ reflux), whereas non-brominated analogues can be synthesized under milder protocols.

Toxicity and Safety: this compound carries a toxicity warning due to its CYP1A2 inhibition, which may cause drug-drug interactions. In contrast, non-inhibitory analogues (e.g., benzo[b]thiophene-2-carboxylic acid) have safer profiles for industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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AMG-7549
Reactant of Route 2
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